molecular formula C11H22O2 B12658641 2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane CAS No. 94109-32-7

2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane

Cat. No.: B12658641
CAS No.: 94109-32-7
M. Wt: 186.29 g/mol
InChI Key: JQRFKHALYVCDPD-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane is an organic compound with the molecular formula C11H22O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane can be synthesized through the acetalization of 2-ethyl-4-methylpentanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde and diol in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-ethyl-4-methyl-2-pentyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired chemical or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical and physical properties. Its stability and ability to form stable cyclic structures make it particularly valuable in protecting group chemistry and industrial applications.

Properties

CAS No.

94109-32-7

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-ethyl-4-methyl-2-pentyl-1,3-dioxolane

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-11(5-2)12-9-10(3)13-11/h10H,4-9H2,1-3H3

InChI Key

JQRFKHALYVCDPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OCC(O1)C)CC

Origin of Product

United States

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